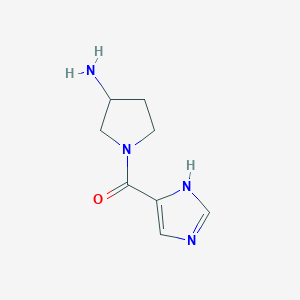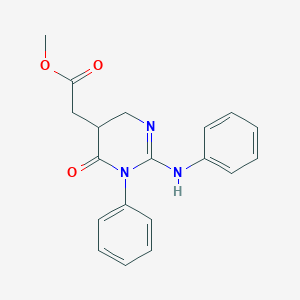
Methyl (2-Anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetat
Übersicht
Beschreibung
Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool for investigating cellular processes and developing new therapeutic agents.
Medicine: In medicine, Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is being explored for its pharmacological properties. It may serve as a precursor for the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties and versatility make it suitable for applications in coatings, adhesives, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of anilino with phenyl derivatives under acidic conditions, followed by cyclization and esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups.
Wirkmechanismus
The mechanism by which Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate: is structurally similar to other pyrimidinone derivatives, such as Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)butanoate and Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)propionate .
Uniqueness: What sets Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate apart from its analogs is its specific ester group, which influences its reactivity and biological activity. This unique feature allows for tailored applications in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
methyl 2-(2-anilino-6-oxo-1-phenyl-4,5-dihydropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17(23)12-14-13-20-19(21-15-8-4-2-5-9-15)22(18(14)24)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBFHLYAZVQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


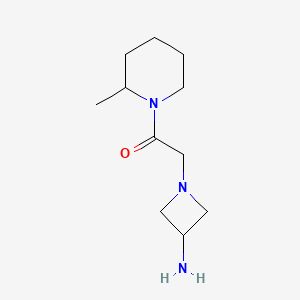
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)

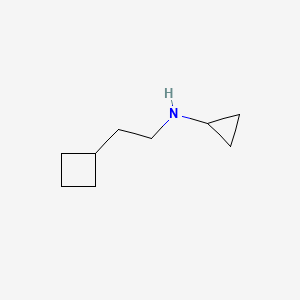
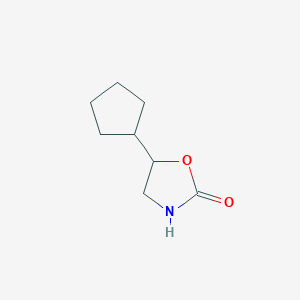


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)




